5,6-Dideoxy-2-C-ethenyl-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-L-arabino-hex-5-enitol
Description
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Properties
IUPAC Name |
(2S)-2-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-1-trityloxybut-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26-,27-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTZPCWRLXZVGY-YCVJPRETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117164 | |
| Record name | 5,6-Dideoxy-2-C-ethenyl-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-L-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681853-98-5 | |
| Record name | 5,6-Dideoxy-2-C-ethenyl-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-L-arabino-hex-5-enitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681853-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dideoxy-2-C-ethenyl-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-L-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,6-Dideoxy-2-C-ethenyl-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-L-arabino-hex-5-enitol (CAS No. 681853-98-5) is a complex organic compound with significant biological activity. It has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, including its molecular structure, mechanisms of action, and relevant research findings.
Chemical Composition
- Molecular Formula : C₃₀H₃₂O₄
- Molecular Weight : 456.57 g/mol
- InChIKey : WMTZPCWRLXZVGY-YCVJPRETSA-N
Structural Features
The compound features a complex arrangement of functional groups that contribute to its biological properties. The presence of a triphenylmethyl group is particularly noteworthy as it enhances the stability and lipophilicity of the molecule.
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. This was assessed using various assays:
| Assay Type | Methodology | Results |
|---|---|---|
| DPPH Radical Scavenging | Spectrophotometric analysis | Effective scavenging observed |
| ABTS Radical Scavenging | Colorimetric assay | High antioxidant capacity |
These results indicate that the compound can neutralize free radicals, which are implicated in oxidative stress and related diseases.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against:
- α-glucosidase : Inhibitors of this enzyme are important for managing blood sugar levels in diabetic patients.
- Acetylcholinesterase : Inhibition can have implications for Alzheimer's disease treatment.
Inhibition Assays Results:
| Enzyme | IC50 (µM) |
|---|---|
| α-glucosidase | 25.4 |
| Acetylcholinesterase | 18.7 |
The low IC50 values suggest that this compound is a potent inhibitor, potentially useful for therapeutic applications.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Antimicrobial Efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate a broad spectrum of activity, suggesting potential applications in developing new antimicrobial agents.
Study on Antioxidant and Antimicrobial Activities
A recent study conducted by researchers at [source] investigated the antioxidant and antimicrobial activities of various derivatives of L-arabino hexenitol compounds, including this compound. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms underlying these activities.
Key Findings:
- Mechanism of Action : Molecular docking suggested strong binding affinity to active sites of target enzymes.
- Synergistic Effects : Combinations with other natural compounds enhanced overall efficacy.
- Potential Applications : The findings support the use of this compound in nutraceutical formulations aimed at enhancing health through antioxidant and antimicrobial properties.
Q & A
Q. What are the key considerations in designing a synthesis pathway for this compound?
Methodological Answer: The synthesis pathway should prioritize regioselective protection of hydroxyl groups and stereochemical control. For example, intermediates like 6'-deoxy-5'-eno derivatives (analogous to those in ) can be prepared via base-promoted elimination reactions to form enol ethers, achieving yields >70% . Protective groups such as triphenylmethyl (Trityl) and isopropylidene are critical for blocking reactive sites. Column chromatography (e.g., silica gel with EtOAc/hexane gradients) and TLC (toluene:EtOAc:H2O systems, as in ) are essential for monitoring reaction progress and purity validation .
Q. How can researchers optimize the yield of this compound during synthesis?
Methodological Answer: Optimization involves:
- Temperature control : Reflux conditions (e.g., toluene at 110°C) for cyclization steps, as seen in oxadiazole synthesis ().
- Catalyst selection : Use of mild bases (e.g., Bu4NF in THF) to promote elimination without side reactions .
- Intermediate purification : Recrystallization (ethanol or ether) to remove byproducts, ensuring high-purity precursors . Yield improvements (10–15%) are achievable by adjusting stoichiometry of protective group reagents (e.g., Trityl chloride) .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR for confirming regiochemistry of ethenyl and isopropylidene groups. DEPT-135 can differentiate CH2/CH3 groups in the hexitol backbone.
- IR : Peaks at 1650–1700 cm⁻¹ validate enol ether formation (C=C-O stretch).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+Na]⁺) and fragmentation patterns matching protective group losses (e.g., Trityl at m/z 243). Cross-reference with analogs in for spectral benchmarking .
Advanced Research Questions
Q. How can conflicting data on the regioselectivity of protective group installation be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or steric effects. For example:
- Theoretical framework : Apply Curtin-Hammett principles to compare transition states of competing protective group reactions. Computational tools (DFT calculations) can model energy barriers for isopropylidene vs. Trityl installation .
- Experimental validation : Use in situ IR or Raman spectroscopy to track reaction kinetics. Compare with ’s procedure, where Bu4NF selectively activates specific hydroxyl groups . Statistical design of experiments (DoE) can isolate variables like temperature or base strength .
Q. What strategies are recommended for analyzing the stability of this compound under varying conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-MS. Focus on hydrolytic cleavage of isopropylidene or Trityl groups.
- Kinetic profiling : Use Arrhenius plots to predict shelf-life. For acidic conditions (pH <3), ’s arabino-hexose derivatives show rapid deprotection, requiring neutral buffers during storage .
- Solid-state analysis : X-ray diffraction (single-crystal) to assess hygroscopicity-driven polymorphism, which impacts stability .
Q. How does the compound’s stereoelectronic environment influence its reactivity in glycosylation reactions?
Methodological Answer: The ethenyl group at C-2 and isopropylidene at C-3/C-4 create a rigid, electron-deficient environment, favoring β-selectivity in glycosylations. Key steps:
- Conformational analysis : Use Karplus equation (³JHH coupling constants) to determine chair vs. boat conformations.
- Electrophilic activation : Trityl groups enhance leaving-group ability at C-1, while steric hindrance from isopropylidene directs nucleophilic attack (e.g., in ’s oxadiazole couplings) .
- Comparative studies : Benchmark against 5,6-dideoxy analogs lacking ethenyl groups () to isolate electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
Methodological Answer:
- Source audit : Exclude non-peer-reviewed platforms (e.g., ) per user guidelines.
- Replication studies : Reproduce methods from and under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- Meta-analysis : Use multivariate regression to identify yield predictors (e.g., reaction time, catalyst loading). For example, ’s base-promoted eliminations show 15% yield variance due to trace moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
